![molecular formula C15H15IO4S2 B14225791 1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene CAS No. 828250-19-7](/img/structure/B14225791.png)
1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is a chemical compound known for its unique structure and properties It consists of a 1-iodopropane group attached to a disulfonyl dibenzene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 1-iodopropane with a disulfonyl dibenzene precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also require specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, and additional steps may be taken to purify the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bonds in the disulfonyl dibenzene core can undergo addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.
Applications De Recherche Scientifique
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The iodine atom and disulfonyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodopropane: A simpler compound with a single iodine atom attached to a propane chain.
Disulfonyl Dibenzene: The core structure without the iodine and propyl groups.
1,1’-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene: A similar compound with a different position of the iodine atom.
Uniqueness
1,1’-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
828250-19-7 |
|---|---|
Formule moléculaire |
C15H15IO4S2 |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
[1-(benzenesulfonyl)-1-iodopropyl]sulfonylbenzene |
InChI |
InChI=1S/C15H15IO4S2/c1-2-15(16,21(17,18)13-9-5-3-6-10-13)22(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clé InChI |
FYBBFABYETURGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(S(=O)(=O)C1=CC=CC=C1)(S(=O)(=O)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Dodecanaminium, N-[(cyclooctyloxy)methyl]-N,N-dimethyl-, chloride](/img/structure/B14225709.png)
![2-({2-[(3-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14225710.png)

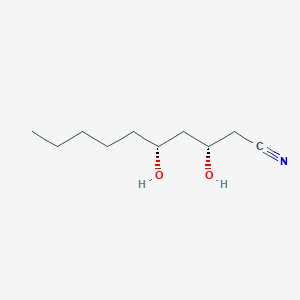
![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)
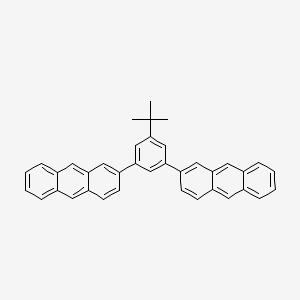
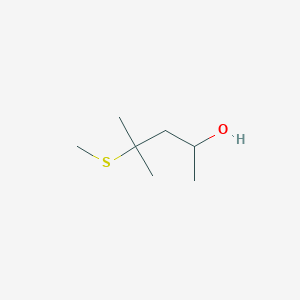
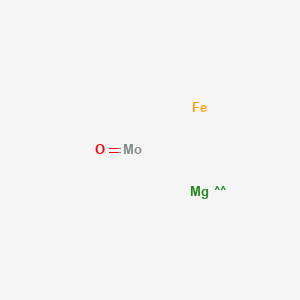
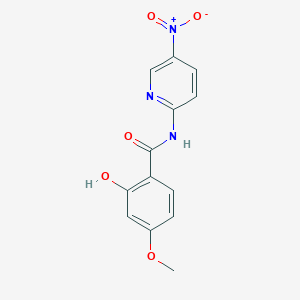
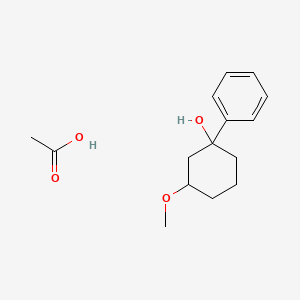
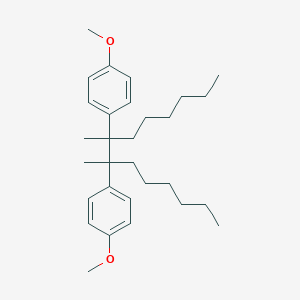
![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
